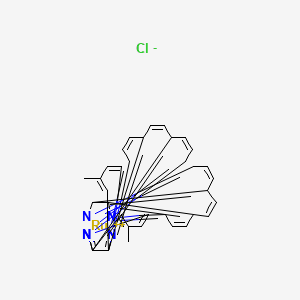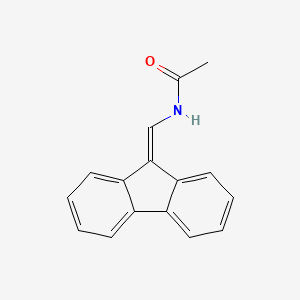
2,6-Di-tert-butylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butylisonicotinaldehyde is an organic compound with the molecular formula C14H21NO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at the 2 and 6 positions on the aromatic ring are replaced by tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butylisonicotinaldehyde typically involves the Friedel-Crafts alkylation of isonicotinaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Isonicotinaldehyde+2(tert-butyl chloride)AlCl3this compound
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-tert-butylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,6-Di-tert-butylisonicotinic acid.
Reduction: 2,6-Di-tert-butylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,6-Di-tert-butylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: Similar in structure but with a hydroxyl group instead of an aldehyde group. It is used as an antioxidant in various applications.
2,6-Di-tert-butylpyridine: Similar in structure but with a pyridine ring instead of an isonicotinaldehyde ring. It is used as a ligand in coordination chemistry.
Uniqueness: 2,6-Di-tert-butylisonicotinaldehyde is unique due to the presence of both tert-butyl groups and an aldehyde group on the isonicotinaldehyde ring. This combination imparts distinct chemical properties, making it valuable for specific applications that require both stability and reactivity.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2,6-ditert-butylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11-7-10(9-16)8-12(15-11)14(4,5)6/h7-9H,1-6H3 |
Clé InChI |
NKODEFQLUSYTTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







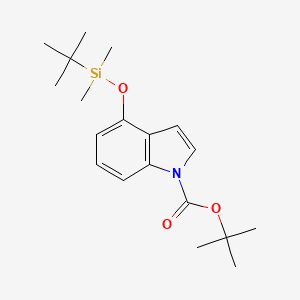

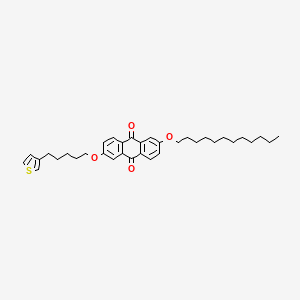
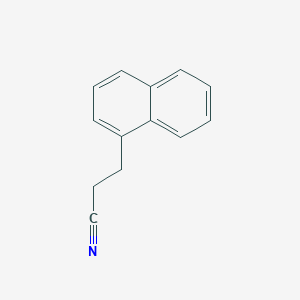
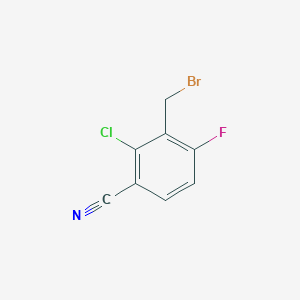
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
